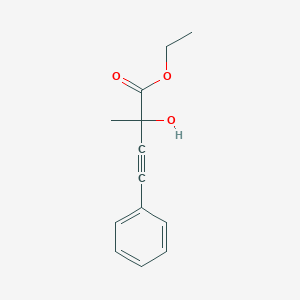

Ethyl 2-hydroxy-2-methyl-4-phenylbut-3-ynoate

Cat. No. B8494410

Key on ui cas rn:

61922-14-3

M. Wt: 218.25 g/mol

InChI Key: AXBXBSDDLWWMRC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04704161

Procedure details

A Grignard reagent was prepared under dry nitrogen by the addition over a 1 hour period of a solution comprising 10.9 g (0.10 mole) of ethyl bromide in 15 ml of anhydrous ether to a magnetically stirred suspension of 2.4 g (0.10 g atom) of clean magnesium metal turnings in 70 ml of dry ether. Stirring at 25° C. was continued for an additional hour and then a solution of 10.2 g (0.10 mole) of phenyl acetylene in 15 ml of dry ether was added over 30 minutes. The stirred solution was then heated at reflux for one hour, during which time the acetylenic Grignard reagent separated into a two phase grey-black liquid. After cooling, the two phase liquid was transferred under dry nitrogen to a 200 ml addition funnel followed by flushing with two 15 ml portions of dry ether. The contents of the funnel were rendered homogeneous, by efficient overhead mechanical stirring, and this mixture was added over 35 minutes to a magnetically stirred solution of 11.6 g (0.10 mole) of ethyl pyruvate in 80 ml of dry ether cooled to -20° C. The mixture was stirred at -20° C. for 2 hours and allowed to warm to room temperature overnight. The resulting yellow-orange solution was cautiously treated with 75 ml of saturated ammonium chloride solution and after stirring for 5 minutes, the phases were separated. The aqueous phase was extraced with two 60 ml portions of ether and the combined organic phases were washed with three 75 ml portions of brine and dried over MgSO4. After filtration and concentration at the stripper, a residual reddish-orange oil (19.6 g) was fractionated through a 15 cm Vigreux column to afford, after a small forerun, a single volatile fraction, b.p. 96.0°-105.0° C./0.10 mm. Redistillation of this cut provided 8.9 g (41% yield) of ethyl-2-hydroxy-2-methyl-4-phenylbutynoate, as a colorless, viscous oil, b.p. 98.0°-101.0° C./0.05 mm.

[Compound]

Name

acetylenic Grignard reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

41%

Identifiers

|

REACTION_CXSMILES

|

C(Br)C.[Mg].[C:5]1([C:11]#[CH:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[O:15].[Cl-].[NH4+]>CCOCC>[CH2:19]([O:18][C:13](=[O:17])[C:14]([OH:15])([CH3:16])[C:12]#[C:11][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:20] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)Br

|

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

10.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C#C

|

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Three

[Compound]

|

Name

|

acetylenic Grignard reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

11.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)C)(=O)OCC

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Five

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring at 25° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for an additional hour

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The stirred solution was then heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated into a two phase grey-black liquid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the two phase liquid was transferred under dry nitrogen to a 200 ml addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by flushing with two 15 ml portions of dry ether

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to -20° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred at -20° C. for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature overnight

|

|

Duration

|

8 (± 8) h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after stirring for 5 minutes

|

|

Duration

|

5 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic phases were washed with three 75 ml portions of brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration and concentration at the stripper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Redistillation of this cut

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C(C#CC1=CC=CC=C1)(C)O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.9 g | |

| YIELD: PERCENTYIELD | 41% | |

| YIELD: CALCULATEDPERCENTYIELD | 40.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |